molecular formula C17H16FN3O B7572574 (4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone

Cat. No. B7572574
M. Wt: 297.33 g/mol
InChI Key: BOLODNRFTCTIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone, also known as FLI-06, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications.

Mechanism of Action

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone works by inhibiting the activity of a protein called Rho kinase (ROCK). ROCK is involved in a variety of cellular processes, including cell migration, cell proliferation, and cell survival. By inhibiting ROCK, this compound can disrupt these processes and potentially prevent or treat diseases that are associated with abnormal ROCK activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit ROCK activity in vitro and in vivo. It has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's diseases. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against influenza and dengue viruses.

Advantages and Limitations for Lab Experiments

One advantage of (4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone is that it is a small molecule inhibitor, which makes it easier to deliver to cells and tissues compared to larger protein-based inhibitors. However, like many small molecule inhibitors, this compound can have off-target effects, which can complicate data interpretation. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for (4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone research. One area of interest is the development of more potent and selective ROCK inhibitors that can be used in clinical settings. Another area of interest is the investigation of this compound's potential to treat other diseases, such as cardiovascular disease and diabetes. Finally, there is ongoing research to better understand the mechanisms underlying this compound's effects on cellular processes, which could lead to the development of new therapeutic strategies.

Synthesis Methods

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone was first synthesized in 2012 by researchers at the University of California, San Francisco. The synthesis method involves a series of reactions starting with commercially available starting materials. The final product is a white powder that can be purified using standard chromatography techniques.

Scientific Research Applications

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone has been studied extensively in the field of neuroscience for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential to treat cancer and infectious diseases.

properties

IUPAC Name

(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-12-4-3-5-14-15(12)17(6-1-2-7-17)11-21(14)16(22)13-10-19-8-9-20-13/h3-5,8-10H,1-2,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLODNRFTCTIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C3=C2C(=CC=C3)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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